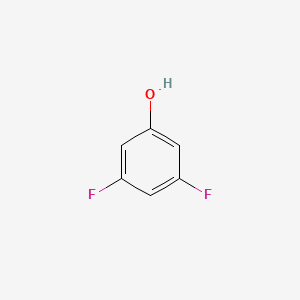

3,5-Difluorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSBIMVTMYKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181596 | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-34-0 | |

| Record name | 3,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

3,5-Difluorophenol is a fluorinated aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide array of high-value chemicals. Its unique physicochemical properties, imparted by the presence of two electron-withdrawing fluorine atoms on the phenyl ring, make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of two fluorine atoms significantly influences its electronic properties, acidity, and lipophilicity compared to phenol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂O | [1][2] |

| Molecular Weight | 130.09 g/mol | [1][2] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 68 °C at 15 mmHg | [1] |

| pKa (Predicted) | ~7.97 | |

| logP (Computed) | 1.8 | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol. | |

| Appearance | White to light yellow to light orange powder or crystals. | [1] |

| CAS Number | 2713-34-0 | [2] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been established. The choice of method often depends on the desired scale, purity, and available starting materials. Two common methods are detailed below.

From 3,5-Difluorobromobenzene via Grignard Reagent and Boronic Acid Intermediate

This two-step process involves the formation of a boronic acid intermediate followed by oxidation.

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

-

Under an inert nitrogen atmosphere, dissolve 193g of 3,5-difluorobromobenzene in 1000ml of anhydrous tetrahydrofuran (THF) in a dry 2L three-necked flask.

-

Cool the solution to between -60°C and -70°C.

-

Slowly add 320g of n-butyllithium dropwise, maintaining the low temperature.

-

After the addition is complete, stir the mixture at the same temperature for 2 hours.

-

Add 92g of boric acid and continue to stir for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture and remove the residual solvent by drying under reduced pressure to yield 3,5-difluorophenylboronic acid.[4]

Step 2: Oxidation to this compound

-

Dissolve the 3,5-difluorophenylboronic acid obtained in the previous step in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent (e.g., hydrogen peroxide) and a catalytic amount of iodine.

-

Stir the reaction mixture until the oxidation is complete.

-

Work up the reaction mixture to isolate the final product, this compound.[4]

From 2,4,6-Trifluorobenzoic Acid via Decarboxylation and Hydrolysis

This one-pot reaction offers a more direct route to this compound.

-

In a 1-liter pressure-resistant reactor, add 480 grams of water and 110 grams of sodium hydroxide. Stir at room temperature to dissolve.

-

Add 160 grams of 2,4,6-trifluorobenzoic acid to the alkaline solution.

-

Seal the reactor and heat the mixture to 150-155°C.

-

Stir the reaction vigorously for 15 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Transfer the reaction solution and adjust the pH to be strongly acidic using 10% hydrochloric acid.

-

Extract the product with chloroform.

-

Combine the organic phases, dry over a suitable drying agent, concentrate, and purify by rectification to obtain this compound.[5]

Applications and Logical Relationships

This compound is a key building block in several industries due to its unique chemical properties. The fluorine substituents enhance metabolic stability and binding affinity of molecules, which is highly desirable in drug discovery.[1][6] In materials science, the introduction of fluorine can improve thermal stability and chemical resistance of polymers.[1]

Synthetic Workflow Visualization

The synthesis of this compound from 3,5-difluorobromobenzene is a common and illustrative example of its preparation. The following diagram outlines the key steps in this process.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its distinct physicochemical properties, driven by the meta-disposed fluorine atoms, provide a unique scaffold for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The synthetic methodologies outlined in this guide offer robust pathways to access this important building block, enabling further innovation across various scientific disciplines. As research and development in these fields continue to advance, the demand for and applications of this compound are expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to 3,5-Difluorophenol: Molecular Structure and Weight

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 3,5-Difluorophenol, a key fluorinated building block in organic synthesis. Its unique electronic properties, stemming from the strategic placement of two fluorine atoms on the phenol ring, make it a valuable scaffold in the development of pharmaceuticals and other specialty chemicals.[1][2] This guide will cover its molecular structure, a detailed calculation of its molecular weight, and its key physicochemical and spectroscopic characteristics.

Molecular Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and two fluorine atoms at the meta-positions (carbons 3 and 5) relative to the hydroxyl group.[1][2] This substitution pattern significantly influences the molecule's acidity and reactivity compared to unsubstituted phenol.[2]

-

Systematic IUPAC Name : this compound[5]

The presence of two highly electronegative fluorine atoms inductively withdraws electron density from the aromatic ring, while the hydroxyl group acts as an activating, ortho-, para-director through resonance.[2] This interplay of electronic effects is crucial for its utility in further chemical modifications.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₆H₄F₂O. The calculation based on the standard atomic weights of Carbon, Hydrogen, Fluorine, and Oxygen is detailed below.

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |

| Carbon | C | 6 | ~12.011[7][8] | 72.066 |

| Hydrogen | H | 4 | ~1.008[9][10] | 4.032 |

| Fluorine | F | 2 | ~18.998[11][12] | 37.996 |

| Oxygen | O | 1 | ~15.999[13][14] | 15.999 |

| Total | 13 | ~130.093 |

Note: Atomic weights are based on weighted averages of natural isotopic abundances. The final calculated molecular weight is approximately 130.09 g/mol .[3][4][5]

Physicochemical Properties

A summary of key quantitative data for this compound is presented for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂O | [3][4][5] |

| Molecular Weight | 130.09 g/mol | [3][4][5] |

| CAS Number | 2713-34-0 | [1][3][4] |

| Appearance | White to beige crystalline solid | [1][6] |

| Melting Point | 53-57 °C | [6][15] |

| Boiling Point | 175.4 °C at 760 mmHg | [6] |

| Density | 1.351 g/cm³ | [6] |

| Flash Point | 70.6 °C | [6] |

| pKa | 7.97 ± 0.10 (Predicted) | [6] |

Experimental Protocols: Structural Characterization

While specific protocols for drug development applications are proprietary, the fundamental characterization of this compound relies on standard spectroscopic techniques. These methods are crucial for confirming the identity, purity, and structure of the compound in any research setting.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of this compound.[2]

-

¹H NMR (Proton NMR) : This technique provides information about the hydrogen atoms. The spectrum would show distinct signals for the hydroxyl proton and the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the adjacent fluorine atoms.[2]

-

¹³C NMR (Carbon NMR) : This spectrum reveals the number and electronic environment of the carbon atoms. The carbons bonded to fluorine will show characteristic splitting (C-F coupling), confirming their position.

-

¹⁹F NMR (Fluorine NMR) : As fluorine has a spin-1/2 nucleus (¹⁹F), this technique is used to directly observe the fluorine atoms. It provides definitive evidence of the fluorine substituents and can be used to assess purity.[2]

4.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass value with high precision (e.g., 130.0230), which corresponds to the monoisotopic mass of the C₆H₄F₂O formula.[5]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its constituent elements.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2713-34-0 | Benchchem [benchchem.com]

- 3. This compound | 2713-34-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. This compound | 2713-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 3,5-Difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-difluorophenol in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] A thorough understanding of its solubility is crucial for process development, purification, and formulation in these applications. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visualizations of experimental workflows and factors influencing solubility to aid researchers and professionals in the field.

Introduction

This compound (CAS No. 2713-34-0) is a white to beige crystalline solid with a molecular weight of 130.09 g/mol .[1][2][3] Its chemical structure, featuring a phenol ring with two fluorine atoms at the 3 and 5 positions, imparts unique physicochemical properties that are leveraged in various synthetic applications.[4] The solubility of this compound in different organic solvents is a critical parameter for its effective use in chemical synthesis and product formulation. This guide aims to provide a detailed technical resource on this topic.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, data from technical datasheets and chemical suppliers provides some key insights. The following table summarizes the available quantitative and qualitative solubility information.

| Organic Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |

| Ethanol | Polar Protic | 50 mg/mL | Soluble | [2][3][5] |

| Chloroform | Chlorinated | 25 mg/mL | Soluble | |

| Water | Polar Protic | - | Sparingly Soluble | [4] |

| Acetone | Polar Aprotic | - | Expected to be a good solvent | |

| Toluene | Aromatic | - | Expected to have moderate solubility | |

| Hexane | Nonpolar | - | Expected to have low solubility |

Note: The expected solubilities are based on the principle of "like dissolves like" and the polar and non-polar characteristics of this compound and the respective solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several factors related to both the solute and the solvent. The interplay of these factors determines the extent to which it will dissolve in a particular solvent.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a constant temperature.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent to remove any remaining fine particles.

-

Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solutions using a calibrated HPLC with a UV detector or a UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While comprehensive quantitative data is limited, the provided information on its solubility in key solvents, the factors influencing solubility, and a detailed experimental protocol for its determination offers a valuable resource for researchers, scientists, and drug development professionals. The methodologies and diagrams presented herein are intended to facilitate a deeper understanding and practical application of this knowledge in a laboratory and industrial setting. Further experimental studies are encouraged to expand the quantitative solubility data across a broader spectrum of organic solvents.

References

3,5-Difluorophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorophenol

This guide provides a comprehensive overview of the melting and boiling points of this compound, including experimental protocols for their determination and relevant synthesis pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data of this compound

This compound is a halogenated aromatic organic compound that typically appears as a white to off-white crystalline solid at room temperature.[1][2] Its unique structure, featuring two fluorine atoms in the meta positions relative to the hydroxyl group, imparts enhanced electronegativity and reactivity compared to non-halogenated phenols.[1][3]

The physical properties of this compound are summarized in the table below. It is important to note that the reported values can vary slightly depending on the purity of the sample and the experimental conditions under which they were measured.

| Property | Value | Source(s) |

| Melting Point | 54-57 °C | [4] |

| 53-56 °C | [3] | |

| 50.0-56.0 °C | [5][6] | |

| 48-52 °C | [2] | |

| Boiling Point | 170-172 °C | [2] |

| 68 °C at 15 mmHg | [3] | |

| 65-68 °C at 1 mmHg | [4] | |

| Molecular Formula | C₆H₄F₂O | [3][7] |

| Molecular Weight | 130.09 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid | [2][3][5][6] |

Experimental Protocols for Property Determination

The determination of melting and boiling points are fundamental techniques in organic chemistry for identifying and assessing the purity of a compound.[8][9][10]

Melting Point Determination

The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid.[8] A pure crystalline compound typically exhibits a sharp melting point over a narrow range of 0.5-1.0°C.[8][10] The presence of impurities will generally depress the melting point and broaden the melting point range.[8][10]

A common laboratory method for determining the melting point involves the following steps:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a thin-walled capillary tube, sealed at one end.[8][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing a high-boiling oil.[8]

-

Heating and Observation: The apparatus is heated slowly and steadily.[8]

-

Data Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded.[10][11] The melting point is reported as the range between T1 and T2.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Unlike the melting point, the boiling point is sensitive to changes in atmospheric pressure; a decrease in pressure leads to a lower boiling point.[10]

Standard methods for determining the boiling point include:

-

Simple Distillation: This method is suitable for larger quantities of a liquid. The liquid is heated in a distillation flask, and the temperature of the vapor that distills is recorded.[12]

-

Capillary Method (Siwoloboff's Method): This micro-method is used for small amounts of liquid and involves the following procedure:

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Synthesis of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[4][13] Several synthetic routes have been developed for its preparation. One common and effective method involves the synthesis from 3,5-difluorobromobenzene via a boronic acid intermediate.[14][15][16]

Caption: Synthesis of this compound from 3,5-Difluorobromobenzene.

References

- 1. Page loading... [guidechem.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2713-34-0 [chemicalbook.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. scribd.com [scribd.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. nbinno.com [nbinno.com]

- 14. This compound | 2713-34-0 | Benchchem [benchchem.com]

- 15. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Spectroscopic Profile of 3,5-Difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorophenol, a crucial building block in pharmaceutical and materials science. This document details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presented in a clear and structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5 - 10.5 | Broad Singlet | -OH |

| ~6.5 - 6.7 | Triplet | H-4 |

| ~6.3 - 6.5 | Doublet of Doublets | H-2, H-6 |

Note: Chemical shifts are referenced to a standard internal solvent peak and can vary slightly based on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Estimated)

| Chemical Shift (ppm) | Assignment |

| ~163 - 165 (d, ¹JCF ≈ 245 Hz) | C-3, C-5 |

| ~158 - 160 | C-1 |

| ~103 - 105 (t, ³JCCF ≈ 3 Hz) | C-4 |

| ~98 - 100 (d, ²JCCF ≈ 25 Hz) | C-2, C-6 |

Note: The provided ¹³C NMR data is estimated based on established chemical shift correlations for substituted aromatic compounds. Experimental verification is recommended.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |

| 1350 - 1250 | Strong | C-O stretch |

| 1200 - 1100 | Strong | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CO]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: pulse angle of 30 degrees, a wider spectral width to encompass the aromatic region, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Place the KBr pellet containing the this compound sample in the spectrometer and acquire the infrared spectrum.

-

Data Analysis:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions and propose a fragmentation pathway.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Preliminary Toxicity Profile of 3,5-Difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available preliminary toxicity data and related protocols for 3,5-Difluorophenol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

Executive Summary

Quantitative Toxicity Data

No definitive, peer-reviewed quantitative toxicity data such as median lethal dose (LD50) or lethal concentration (LC50) values for this compound were identified in the available literature. However, the compound is consistently classified under the GHS as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure.[2][3][4][5][6] This classification corresponds to a presumed range of acute toxicity values.

Table 1: GHS Hazard Classification and Corresponding Acute Toxicity Estimate (ATE) Ranges for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Acute Toxicity Estimate (ATE) Range (mg/kg body weight for oral/dermal, mg/L for inhalation) | Citations |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | 300 < ATE ≤ 2000 | [3][6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | 1000 < ATE ≤ 2000 | [3][6] |

| Acute Toxicity, Inhalation (dust) | 4 | H332: Harmful if inhaled | 1.0 < ATE ≤ 5.0 | [3][6] |

Table 2: Other GHS Hazard Classifications for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Citations |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [3][6] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail methodologies relevant to the evaluation of this compound.

In Vivo Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.

Objective: To classify a substance into a GHS acute toxicity category based on oral exposure.

Test Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the subsequent step, i.e., whether to dose at a higher or lower fixed dose level or to stop testing.

Methodology:

-

Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld overnight).

-

Dose Preparation and Administration: The test substance is typically administered in a single dose by gavage. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil). The maximum volume administered should not exceed 1 mL/100 g of body weight for solutions in oil or 2 mL/100 g for aqueous solutions.

-

Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on available information, or 300 mg/kg is used in the absence of such information.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

-

Data Analysis: The classification is determined by the number of animals that die at specific dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Test Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human or murine fibroblasts or organ-specific cells like hepatocytes) is cultured in appropriate media and conditions. Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Exposure: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for the formazan product (typically 570 nm).

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways

Proposed Metabolic Pathway of Fluorophenols

The metabolism of fluorophenols in biological systems is expected to proceed through phase I and phase II reactions, primarily in the liver. The initial step is likely hydroxylation, followed by conjugation to enhance water solubility and facilitate excretion.

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for determining the cytotoxic potential of a compound using an in vitro cell-based assay.

Caption: Workflow for in vitro cytotoxicity testing.

Hypothesized Signaling Pathway for Phenolic Compound-Induced Toxicity

Phenolic compounds can induce cellular stress, leading to various downstream effects, including apoptosis. While the specific pathways for this compound are not elucidated, a plausible mechanism involves the induction of oxidative stress and activation of key signaling cascades.

Caption: Hypothesized signaling pathway for phenolic compound-induced apoptosis.

References

- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 2. Effect of fluorinated analogues of phenol and hydroxybenzoates on the anaerobic transformation of phenol to benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound 99 2713-34-0 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

environmental impact of halogenated phenols

An In-depth Technical Guide on the Environmental Impact of Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a class of aromatic organic compounds characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by halogen atoms (chlorine, bromine, iodine, or fluorine). These compounds have been widely used as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes.[1] Their extensive use, coupled with their persistence and potential for toxicity, has led to their classification as significant environmental pollutants.[1] This guide provides a comprehensive overview of the , focusing on their sources, environmental fate, ecotoxicological effects, and human health implications.

Sources and Environmental Fate

Halogenated phenols enter the environment from a variety of anthropogenic sources, including industrial wastewater discharge, the application of pesticides and insecticides, and the degradation of more complex chlorinated hydrocarbons.[2] They can also be formed during the chlorination of water containing natural phenolic compounds.

Once in the environment, the fate and transport of halogenated phenols are governed by several factors, including their chemical structure, the properties of the environmental matrix (soil, water, air), and the presence of microorganisms. Generally, the persistence of these compounds increases with the degree of halogenation. Their mobility in soil and water is influenced by factors such as pH, organic matter content, and soil texture.[2]

Microbial degradation is a key process in the removal of halogenated phenols from the environment. This can occur under both aerobic and anaerobic conditions through mechanisms such as oxidative and reductive dehalogenation.[3][4]

Ecotoxicological Effects

Halogenated phenols are known to be toxic to a wide range of aquatic organisms, including algae, invertebrates, and fish.[5] The toxicity generally increases with the number of halogen substituents on the phenol ring.[6] These compounds can disrupt various physiological processes, leading to reduced growth, impaired reproduction, and mortality.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of various chlorinated and brominated phenols to different aquatic organisms.

Table 1: Acute Toxicity of Chlorinated Phenols to Aquatic Organisms

| Compound | Species | Endpoint | Value (mg/L) |

| 2,4-Dichlorophenol | Daphnia magna (Water flea) | 48h EC50 | 2.6 |

| 2,4-Dichlorophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 9.76 |

| 2,4,6-Trichlorophenol | Daphnia magna (Water flea) | 48h EC50 | 1.31 |

| 2,4,6-Trichlorophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 2.46 |

| Pentachlorophenol | Daphnia magna (Water flea) | 48h EC50 | 0.13 |

Table 2: Acute Toxicity of Brominated Phenols to Aquatic Organisms

| Compound | Species | Endpoint | Value (mg/L) |

| 2,4-Dibromophenol | Daphnia magna (Water flea) | 48h EC50 | 2.17 |

| 2,4-Dibromophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 8.73 |

| 2,6-Dibromophenol | Daphnia magna (Water flea) | 48h EC50 | 2.78 |

| 2,6-Dibromophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 9.90 |

| 2,4,6-Tribromophenol | Daphnia magna (Water flea) | 48h EC50 | 1.57 |

| 2,4,6-Tribromophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 2.67 |

Human Health Effects

Human exposure to halogenated phenols can occur through inhalation, ingestion of contaminated food and water, and dermal contact.[7] Both acute and chronic exposures can lead to a range of adverse health effects.

High acute exposure to compounds like pentachlorophenol (PCP) can cause elevated temperature, profuse sweating, neurological effects, and in severe cases, coma and death.[8] Chronic exposure has been linked to damage to the liver, kidneys, blood, and nervous system.[9] Some halogenated phenols, such as pentachlorophenol, are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).[10]

Quantitative Human Health Toxicity Data

The following tables provide a summary of acute oral toxicity data for various halogenated phenols in animal models, which are used to estimate human health risks.

Table 3: Acute Oral Toxicity (LD50) of Chlorinated Phenols in Rats and Mice

| Compound | Species | Sex | LD50 (mg/kg) |

| 2-Chlorophenol | Rat | - | 670 |

| 4-Chlorophenol | Mouse | Female | 1640 |

| 2,4-Dichlorophenol | Rat | - | 580 - 4500 |

| 2,4-Dichlorophenol | Mouse | Male | 780 |

| 2,3-Dichlorophenol | Mouse | Male | 2585 |

| 2,5-Dichlorophenol | Mouse | Male | 1600 |

| 3,4-Dichlorophenol | Mouse | Male | 1685 |

| 3,5-Dichlorophenol | Mouse | Male | 2643 |

| 2,4,5-Trichlorophenol | Rat | - | >1000 |

| 2,4,6-Trichlorophenol | Rat | - | 820 - 2800 |

| 2,3,4,6-Tetrachlorophenol | Mouse | Male | 163 |

| Pentachlorophenol | Rat | - | 27 - 211 |

| Pentachlorophenol | Mouse | - | 74 - 130 |

Table 4: Toxicity Data for Brominated Phenols

| Compound | Species | Route | Endpoint | Value (mg/kg/day) |

| 2,4,6-Tribromophenol | Rat | Oral | LD50 | 1486 |

| 2,4,6-Tribromophenol | Rat | Dermal | LD50 | >2000 |

| 2,4,6-Tribromophenol | Rat | Oral | NOAEL (Reproductive/Developmental) | 300 |

Mechanisms of Toxicity and Signaling Pathways

Halogenated phenols exert their toxic effects through various molecular mechanisms, including disruption of endocrine function, induction of oxidative stress, and direct damage to cellular macromolecules.

Endocrine Disruption by Brominated Phenols

Certain brominated phenols are known to interfere with the thyroid hormone system.[11] They can compete with endogenous thyroid hormones for binding to transport proteins and receptors, and inhibit enzymes involved in thyroid hormone metabolism, such as sulfotransferases.[1][8]

Caption: Thyroid hormone system disruption by brominated phenols.

Carcinogenic Mechanism of Pentachlorophenol (PCP)

The carcinogenicity of pentachlorophenol is believed to involve its metabolic activation to reactive intermediates that can cause DNA damage and oxidative stress.[2][8]

Caption: Proposed carcinogenic mechanism of pentachlorophenol.

Experimental Protocols

Analysis of Halogenated Phenols in Water Samples (Modified from EPA Method 528)

This protocol outlines the solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) for the determination of phenols in drinking water.[12][13]

Caption: Workflow for the analysis of halogenated phenols in water.

Methodology:

-

Sample Preparation: A 1-liter water sample is acidified to a pH of less than 2 with hydrochloric acid.

-

Solid-Phase Extraction (SPE): The acidified sample is passed through an SPE cartridge containing a polystyrene-divinylbenzene sorbent. The halogenated phenols are retained on the sorbent.

-

Elution: The cartridge is then eluted with dichloromethane to recover the analytes.

-

Concentration: The eluate is concentrated to a small volume.

-

GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer for separation, identification, and quantification of the halogenated phenols.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test determines the acute toxicity of a substance to Daphnia magna.[14][15]

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled conditions (temperature: 20 ± 2 °C, photoperiod: 16h light/8h dark).

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test assesses the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (Danio rerio).[16][17]

Methodology:

-

Test Organisms: Newly fertilized zebrafish eggs are used.

-

Exposure: Embryos are exposed to at least five concentrations of the test substance in a multi-well plate for 96 hours.

-

Observation: Four apical observations are recorded daily as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the embryos) is calculated based on the observations at the end of the exposure period.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.[5][18]

Methodology:

-

Test Organism: A selected species of green algae, such as Pseudokirchneriella subcapitata, is used.

-

Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under continuous illumination and controlled temperature.

-

Measurement: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The inhibition of growth in the exposed cultures is compared to the control cultures, and the EC50 (the concentration that causes a 50% reduction in growth rate or yield) is calculated.

Conclusion

Halogenated phenols represent a significant class of environmental contaminants with the potential to cause adverse effects in both wildlife and humans. Their persistence, bioaccumulation potential, and toxicity necessitate careful monitoring and risk assessment. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in understanding and mitigating the environmental impact of these compounds. Further research is needed to fully elucidate the complex mechanisms of toxicity and to develop effective remediation strategies for contaminated environments.

References

- 1. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo analysis of the thyroid system-disrupting activities of brominated phenolic and phenol compounds in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,6-Tribromophenol Interferes with the Thyroid Hormone System by Regulating Thyroid Hormones and the Responsible Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Methodological & Application

Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,5-difluorophenol, a crucial intermediate in the pharmaceutical, agrochemical, and materials science industries. The following methods are based on established synthetic routes starting from 3,5-difluorobromobenzene, offering pathways to this valuable compound with varying complexities and potential yields.

Introduction

This compound's unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable building block in the synthesis of complex molecules.[1] Its incorporation can enhance the pharmacokinetic profiles of drug candidates and is critical in the development of advanced herbicides and high-performance polymers.[1] While traditional synthesis routes often start from 3,5-difluoroaniline, this can be costly and involve hazardous diazotization reactions.[2][3] The use of 3,5-difluorobromobenzene as a starting material presents a viable and potentially more cost-effective alternative.[2]

This document outlines two primary methods for the synthesis of this compound from 3,5-difluorobromobenzene:

-

Direct One-Pot Hydrolysis: A streamlined approach involving the direct conversion of 3,5-difluorobromobenzene to this compound under alkaline conditions.[2]

-

Two-Step Synthesis via a Boronic Acid Intermediate: A method that proceeds through the formation and subsequent oxidation of 3,5-difluorophenylboronic acid.[4][5]

Method 1: Direct One-Pot Hydrolysis

This method offers a direct conversion of 3,5-difluorobromobenzene to the corresponding phenoxide in a one-pot reaction, followed by acidification to yield this compound.[2] This approach is advantageous due to its operational simplicity and potential for high yield, making it suitable for industrial-scale production.[2]

Experimental Protocol

Step 1: Hydrolysis of 3,5-Difluorobromobenzene

-

Under a nitrogen atmosphere, prepare an aqueous alkaline solution by dissolving 50 g of sodium hydroxide in 320 g of distilled water in a 1L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

-

To the stirred alkaline solution, add 120 g of 3,5-difluorobromobenzene, 48.5 g of dimethyl sulfoxide (DMSO), 3.05 g of N1,N2-bis(4-hydroxy-2,6-dimethylphenyl) oxamide, and 1.76 g of cuprous iodide.[2]

-

Heat the reaction mixture to 90°C and maintain this temperature with continuous stirring for 12 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the system to the appropriate level for extraction.

-

Perform an extraction with a suitable organic solvent, such as toluene, and separate the organic layer.[2]

-

To the organic layer, add sodium dithionite (35-40% of the mass of the initial 3,5-difluorobromobenzene).[2]

-

Stir the mixture at a constant temperature of 45-50°C for 5-10 hours.[2]

-

Cool the mixture and adjust the pH with acid to facilitate layering.

-

Separate the organic layer, which contains the product.

-

The final product, this compound, can be obtained as a solid after refluxing to remove water and subsequent rectification.[2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluorobromobenzene | [2] |

| Key Reagents | NaOH, DMSO, N1,N2-bis(4-hydroxy-2,6-dimethylphenyl) oxamide, CuI | [2] |

| Reaction Temperature | 90°C | [2] |

| Reaction Time | 12 hours | [2] |

| Molar Yield | 65.76% | [2] |

| Mass Yield | 44.33% | [2] |

Experimental Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Method 2: Two-Step Synthesis via a Boronic Acid Intermediate

This synthetic route involves the initial conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, which is then oxidized to the final product, this compound.[4][5] This method provides a high-yielding pathway and is suitable for laboratory-scale synthesis.[4]

Experimental Protocol

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

-

Under a nitrogen atmosphere, add 193 g of 3,5-difluorobromobenzene to a 2L dry three-necked flask.

-

Add 1000 ml of anhydrous tetrahydrofuran (THF) as the solvent.

-

Slowly add 320 g of n-butyl lithium dropwise, maintaining the low temperature.

-

After the addition is complete, keep the mixture at this temperature for 2 hours.

-

Add 92 g of boric acid and maintain the temperature for an additional hour.

-

Slowly allow the reaction to warm to room temperature. The reaction endpoint can be determined using TLC.

-

After the reaction is complete, filter the mixture and dry it under reduced pressure to remove the solvent, yielding 3,5-difluorophenylboronic acid.

Step 2: Synthesis of this compound

-

Dissolve the 3,5-difluorophenylboronic acid obtained in the previous step in a suitable solvent.

-

Add an oxidizing agent and a catalytic amount of iodine to the solution to facilitate the conversion to this compound.[4][5]

Data Presentation

Synthesis of 3,5-Difluorophenylboronic Acid

| Parameter | Embodiment 1 | Embodiment 2 | Reference |

| Reaction Temperature | -70°C | -60°C | [4] |

| Yield | 78.5% (124.1 g) | 85.8% (135.6 g) | [4] |

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-difluorobromobenzene can be successfully achieved through either a direct one-pot hydrolysis or a two-step process involving a boronic acid intermediate. The choice of method will depend on the desired scale of the reaction, available resources, and the required purity of the final product. The one-pot method appears more suited for larger-scale industrial production due to its simplicity, while the two-step method offers a high-yielding route for laboratory synthesis. Both methods provide viable alternatives to syntheses starting from more expensive or hazardous materials.

References

- 1. nbinno.com [nbinno.com]

- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Application Notes: The Pivotal Role of 3,5-Difluorophenol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorophenol is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the aromatic ring, impart enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles to the resulting drug candidates. These characteristics make this compound a sought-after intermediate in the development of novel therapeutics across various disease areas, including gastroesophageal reflux disease, inflammatory conditions, and cancer.

The fluorine substituents increase the acidity of the phenolic hydroxyl group, enhancing its reactivity in nucleophilic substitution reactions. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic oxidation, a critical attribute for designing drugs with prolonged half-lives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications and Synthetic Strategies

This compound serves as a crucial starting material for the synthesis of a variety of complex molecules. Its primary applications in pharmaceutical intermediate synthesis involve leveraging the reactivity of the hydroxyl group and the potential for further functionalization of the aromatic ring. Key synthetic transformations include Williamson ether synthesis, Mitsunobu reaction, and multi-step sequences to construct complex heterocyclic systems.

Case Study: Synthesis of the Chromanol Moiety of Tegoprazan

A prominent example showcasing the utility of this compound is in the manufacturing process of Tegoprazan , a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related diseases.[1] this compound is the foundational starting material for the synthesis of the chiral chromanol side chain of Tegoprazan.[1][2][3]

The synthesis of this key intermediate involves a multi-step sequence, which is a testament to the versatility of this compound as a starting material in complex molecule synthesis.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the chromanol intermediate for Tegoprazan, starting from this compound.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent(s) | Conditions | Product | Yield | Purity/ee |

| 1 | Condensation | This compound, Methyl propiolate | Tetrabutylammonium fluoride (TBAF) | Acetonitrile, Tetrahydrofuran | Room temperature, 3 hours | Methyl 3-(3,5-difluorophenoxy)acrylate | Good | 1:1 mixture of E/Z isomers |

| 2 | Catalytic Hydrogenation | Methyl 3-(3,5-difluorophenoxy)acrylate | H₂, Pd/C | Not specified | Not specified | Methyl 3-(3,5-difluorophenoxy)propanoate | Good | Not specified |

| 3 | Intramolecular Friedel-Crafts Acylation | Methyl 3-(3,5-difluorophenoxy)propanoate | Triflic acid | Not specified | Not specified | 5,7-Difluorochroman-4-one | Good | Not specified |

| 4 | Asymmetric Reduction | 5,7-Difluorochroman-4-one | Oxazaborolidine catalyst, Borane-dimethyl sulfide | Not specified | Not specified | (R)-5,7-Difluorochroman-4-ol | 88% | 86% ee (>99% ee after recrystallization) |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3,5-difluorophenoxy)acrylate

This protocol describes the initial condensation reaction between this compound and methyl propiolate.

Materials:

-

This compound (35.5 g, 273 mmol)[4]

-

Methyl propiolate (25.0 mL, 300 mmol)[4]

-

Tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 109 mL, 109 mmol)[4]

-

Acetonitrile (109 mL)[4]

-

Toluene (350 mL)[4]

-

Water

Procedure:

-

A solution of this compound (35.5 g, 273 mmol) and methyl propiolate (25.0 mL, 300 mmol) in acetonitrile (109 mL) is prepared.[4]

-

This solution is added to a solution of tetrabutylammonium fluoride in tetrahydrofuran (1.0 M, 109 mL, 109 mmol) at room temperature over a period of 2 hours.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional hour.[4]

-

The reaction mixture is then diluted with toluene (350 mL) and washed twice with water (250 mL).[4]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a 1:1 mixture of E and Z enol ethers.[3]

Protocol 2: Synthesis of (R)-5,7-Difluorochroman-4-ol

This protocol outlines the asymmetric reduction of the chromanone intermediate to the desired chiral chromanol.

Materials:

-

5,7-Difluorochroman-4-one

-

(S)-2-Methyl-CBS-oxazaborolidine catalyst

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,7-difluorochroman-4-one in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the (S)-2-Methyl-CBS-oxazaborolidine catalyst to the solution.

-

Add borane-dimethyl sulfide complex dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-5,7-difluorochroman-4-ol. The enantiomeric excess can be improved to >99% through recrystallization.[3]

Visualizations

Synthesis Workflow of the Chromanol Intermediate

Caption: Synthetic pathway to the chiral chromanol intermediate of Tegoprazan.

Mechanism of Action of Tegoprazan

Caption: Tegoprazan competitively inhibits the H⁺/K⁺-ATPase proton pump.

References

- 1. Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Page loading... [guidechem.com]

- 3. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Application of 3,5-Difluorophenol in Agrochemical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorophenol is a pivotal fluorinated building block in modern agrochemical synthesis. The strategic incorporation of fluorine atoms into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and target-binding affinity. This document provides detailed application notes on the use of this compound in the development of herbicides, specifically focusing on the synthesis and activity of Diflufenzopyr. It also includes comprehensive experimental protocols for the synthesis of key intermediates and the final active ingredient.

Application in Herbicide Development: The Case of Diflufenzopyr

This compound serves as a crucial starting material for the synthesis of the herbicide Diflufenzopyr. Diflufenzopyr is a semicarbazone herbicide that acts as an auxin transport inhibitor, disrupting normal plant growth processes and leading to the effective control of a wide range of broadleaf weeds.[1][2] It is often used in combination with other herbicides, such as dicamba, to enhance its spectrum of activity.[2]

Signaling Pathway of Diflufenzopyr

Diflufenzopyr's mode of action involves the inhibition of polar auxin transport in susceptible plants. This leads to an abnormal accumulation of auxins in the meristematic regions of shoots and roots, causing a hormonal imbalance that disrupts growth and development, ultimately resulting in plant death.[1]

Caption: Mechanism of action of Diflufenzopyr.

Quantitative Data: Herbicidal Efficacy of Diflufenzopyr

The following table summarizes the efficacy of Diflufenzopyr, often in combination with other active ingredients, against various common agricultural weeds. The data is presented as percent control at a specified number of days after treatment (DAT) or as the dose required for 50% growth reduction (GR50).

| Weed Species | Herbicide(s) | Application Rate | Efficacy (% Control or GR50) | Days After Treatment (DAT) | Reference(s) |

| Velvetleaf (Abutilon theophrasti) | Dicamba/Diflufenzopyr | - | >95% control | 28 | [3][4] |

| Palmer Amaranth (Amaranthus palmeri) | Dicamba + Diflufenzopyr | - | 93% control | 28 | [5][6] |

| Morningglory (Ipomoea spp.) | Roundup Ultra + Direx | 0.75 lb ai/A | 95% control | Late Season | [7] |

| Purple Cudweed (Gnaphalium purpureum) | Dicamba + Diflufenzopyr (20% admixture) | LD50 = 20 g/ha | - | - | [6] |

| Common Lespedeza (Kummerowia striata) | Dicamba + Diflufenzopyr (20% admixture) | LD50 = 27 g/ha | - | - | [6] |

Experimental Protocols

The synthesis of Diflufenzopyr from this compound is a multi-step process. The overall workflow is outlined below, followed by detailed protocols for each key step.

Synthetic Workflow

Caption: Synthetic pathway of Diflufenzopyr.

Protocol 1: Synthesis of 3,5-Difluoroaniline from 3,5-Difluorobromobenzene (as a representative amination)

This protocol describes a representative amination process to obtain a key aniline intermediate. While direct amination of this compound is possible, a more common industrial route involves the amination of a halogenated precursor.

Materials:

-

3,5-Difluorobromobenzene

-

29% Aqueous ammonia solution

-

Catalyst (e.g., copper-based)

-

Methyl tert-butyl ether (MTBE)

-

Autoclave

Procedure:

-

Charge a 1L autoclave with 3,5-difluorobromobenzene, 290g of 29% aqueous ammonia solution, and a suitable catalyst.[8]

-

Seal the autoclave and gradually heat the reaction mixture to 163°C, maintaining a pressure of 20 kg/cm ² for 4-5 hours.[8]

-

Monitor the reaction for the consumption of 3,5-difluorobromobenzene (target <0.2%).[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the reaction mixture with 250g of methyl tert-butyl ether.[8]

-

Distill the extract, collecting the fraction at 80-83°C to obtain 3,5-difluoroaniline.[8]

Protocol 2: Synthesis of 4-(3,5-Difluorophenyl)semicarbazide

This protocol outlines the conversion of a carbamate intermediate, derived from 3,5-difluoroaniline, to the corresponding semicarbazide.

Materials:

-

O-phenyl 3,5-difluorophenylcarbamate (synthesized from 3,5-difluoroaniline and phenyl chloroformate)

-

Hydrazine monohydrate

-

Water

-

Ether

Procedure:

-

To 100 mg of solid O-phenyl 3,5-difluorophenylcarbamate, add 0.7 mL of hydrazine monohydrate.[3]

-

Stir the mixture at room temperature for 3 hours. A white solid will form.[3]

-

Collect the white solid by filtration.

-

Wash the solid with water and then with ether.[3]

-

Dry the product under vacuum to yield 4-(3,5-difluorophenyl)semicarbazide.[3]

Protocol 3: Synthesis of Diflufenzopyr (Conceptual)

Materials:

-

4-(3,5-Difluorophenyl)semicarbazide

-

2-Acetylnicotinic acid

-

Pyridyl tosylate (catalyst)

-

Suitable solvent (e.g., methanol)

Procedure:

-

Dissolve 2-acetylnicotinic acid in a suitable solvent such as methanol.

-

Add 4-(3,5-difluorophenyl)semicarbazide to the solution.

-

Add a catalytic amount of pyridyl tosylate.

-

Stir the reaction mixture, likely with heating, until the reaction is complete (monitored by techniques such as TLC or LC-MS).

-

Upon completion, the product, Diflufenzopyr, can be isolated and purified using standard techniques such as crystallization or chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. Its use in the production of the herbicide Diflufenzopyr highlights the significant impact of fluorination on the efficacy of modern crop protection agents. The provided protocols offer a foundational understanding of the synthetic pathways involved, enabling further research and development in the field of agrochemical synthesis.

References

- 1. US20110224257A1 - Bis(difluoromethyl)pyrazoles as Fungicides - Google Patents [patents.google.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Control of Velvetleaf with Post-emergence Herbicides in Popcorn | CropWatch | Nebraska [cropwatch.unl.edu]

- 4. bioone.org [bioone.org]

- 5. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. lubbock.tamu.edu [lubbock.tamu.edu]

- 8. extension.missouri.edu [extension.missouri.edu]

Application Notes and Protocols for the Synthesis of Liquid Crystal Materials Utilizing 3,5-Difluorophenol

Introduction

Liquid crystal (LC) materials are essential components in a myriad of modern technologies, most notably in display applications such as liquid crystal displays (LCDs). The performance of these devices is intrinsically linked to the physicochemical properties of the constituent LC molecules. The introduction of fluorine atoms into the molecular structure of liquid crystals is a key strategy for tuning their properties, such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity.[1][2] 3,5-Difluorophenol is a valuable building block in the synthesis of high-performance liquid crystal materials. The two fluorine atoms on the phenyl ring introduce a strong dipole moment perpendicular to the long molecular axis, which is crucial for achieving negative dielectric anisotropy, a requirement for display modes like vertically aligned (VA) and fringe-field switching (FFS).[1][3] Furthermore, the 3,5-difluoro substitution pattern can influence the mesophase behavior and enhance thermal and chemical stability.[2]

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystal materials incorporating the this compound moiety. The target audience for this document includes researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the design and synthesis of novel liquid crystal materials.

Data Presentation: Properties of Liquid Crystals Derived from this compound Precursors

The following table summarizes the key physical properties of representative liquid crystal compounds containing the 3,5-difluorophenyl moiety. The data has been compiled from various sources to provide a comparative overview.

| Compound ID | Molecular Structure | Phase Transition Temperatures (°C) | Dielectric Anisotropy (Δε) | Optical Birefringence (Δn) |

| LC-1 | 4-(4'-propylcyclohexyl)phenyl 3,5-difluoro-4-isothiocyanatotolane | Cr 85 N 182 I | Not Reported | High |

| LC-2 | 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxane | Varies with alkyl chain length, exhibits N and SmA phases | Negative | Low |

| LC-3 | Laterally fluorinated azo-ester | Nematic phase observed | Not Reported | Not Reported |

| UCF-N3 | Mixture containing lateral difluoro alkoxy-biphenyls | T_c ~ 93.2 °C | -3.74 (at 23 °C) | 0.265 (at λ = 633 nm) |

Note: The properties of liquid crystal mixtures can be tuned by adjusting the concentration of individual components. The data for UCF-N3 represents a mixture containing difluorinated compounds.

Experimental Protocols

This section outlines a detailed, multi-step synthesis protocol for a representative tolan-based liquid crystal molecule incorporating a 3,5-difluorophenyl core. The synthesis involves key reactions such as etherification and the Sonogashira cross-coupling reaction.

Protocol 1: Synthesis of 4-((3,5-Difluorophenyl)ethynyl)benzonitrile

This protocol describes a convergent synthesis strategy.

Step 1: Synthesis of 3,5-Difluoro-1-iodobenzene from this compound

-